molecular formula C8H7CuO3 B1464077 Copper(I) 3-methylsalicylate CAS No. 326477-70-7

Copper(I) 3-methylsalicylate

Cat. No.: B1464077
CAS No.: 326477-70-7
M. Wt: 214.68 g/mol
InChI Key: CPPQOSMKJDPRID-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Copper(I) 3-methylsalicylate, also known as CuMeSal, is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it facilitates the formation of bonds.

Mode of Action

This compound interacts with its targets by facilitating various chemical reactions. It is known to catalyze reactions such as carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the rate at which this compound catalyzes reactions . Furthermore, the presence of other substances in the reaction mixture can also impact the effectiveness of this compound as a catalyst.

Biochemical Analysis

Biochemical Properties

Copper(I) 3-methylsalicylate plays a significant role in biochemical reactions, primarily as a catalyst. It is involved in carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a catalyst in oxidative arylthiation, where it interacts with aryl halides and thiols to form aryl sulfides. The nature of these interactions is typically through coordination bonds between the copper center and the reacting molecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . These adverse effects are primarily due to the compound’s ability to disrupt cellular processes and induce oxidative stress.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to copper metabolism. The compound interacts with enzymes and cofactors involved in copper homeostasis, such as ATP7A and ATP7B, which are responsible for copper transport and distribution within cells . These interactions can influence the overall metabolic flux and levels of metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to metallothioneins, which sequester excess copper ions and prevent toxicity . Additionally, it can interact with copper chaperones, such as Atox1, which facilitate its transport to specific cellular compartments.

Preparation Methods

Copper(I) 3-methylsalicylate can be synthesized through various methods. One common synthetic route involves the reaction of copper(I) salts with 3-methylsalicylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Copper(I) 3-methylsalicylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Copper(I) 3-methylsalicylate can be compared with other copper(I) coordination compounds, such as:

  • Copper(I) thiophene-2-carboxylate
  • Copper(I) bromide dimethyl sulfide complex
  • Copper(I) iodide
  • Copper(I) acetate

These compounds share similar properties, such as acting as catalysts in organic synthesis. this compound is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics .

Properties

IUPAC Name

2-carboxy-6-methylphenolate;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPQOSMKJDPRID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7CuO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715753
Record name Copper(1+) 2-carboxy-6-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326477-70-7
Record name Copper(1+) 2-carboxy-6-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326477-70-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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